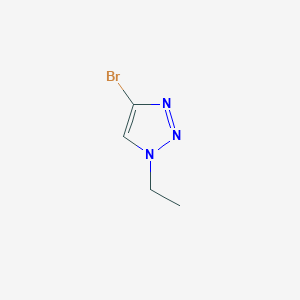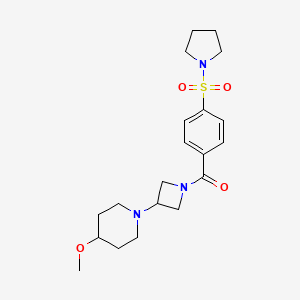![molecular formula C11H14F3N B2766536 (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248174-84-5](/img/structure/B2766536.png)
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chiral amine that has been extensively studied for its potential use in pharmaceuticals and other applications. The compound has a unique chemical structure that allows it to interact with a variety of biological systems, making it a valuable tool for researchers in many fields.
Wirkmechanismus
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is a selective antagonist of the GABA-A receptor, a key neurotransmitter receptor in the brain. By blocking the activity of this receptor, (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can modulate the effects of other neurotransmitters and drugs, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been shown to have a variety of biochemical and physiological effects, including modulation of GABAergic neurotransmission, inhibition of glutamate release, and modulation of the activity of other neurotransmitter systems. These effects have been linked to a variety of physiological processes, including anxiety, depression, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is its high selectivity and potency as a GABA-A receptor antagonist. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine also has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are many potential future directions for research on (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, including the development of new synthetic methods for the compound, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additional research is also needed to better understand the mechanisms of action of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine and its potential applications in various fields of study.
Synthesemethoden
The synthesis of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can be achieved through several different methods, including the use of chiral catalysts and asymmetric synthesis techniques. One commonly used method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine in the presence of a chiral catalyst to produce the desired product in high yield and enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been the subject of extensive research in the fields of medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure allows it to interact with a variety of biological systems, making it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)



![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

